molecular formula C18H13ClN2O2S2 B2570076 2-(4-chlorophenoxy)-N-(4H-thiochromeno[4,3-d]thiazol-2-yl)acetamide CAS No. 681232-43-9

2-(4-chlorophenoxy)-N-(4H-thiochromeno[4,3-d]thiazol-2-yl)acetamide

Cat. No.: B2570076
CAS No.: 681232-43-9
M. Wt: 388.88
InChI Key: LTCMOUIWZSITLM-UHFFFAOYSA-N
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Description

2-(4-Chlorophenoxy)-N-(4H-thiochromeno[4,3-d]thiazol-2-yl)acetamide is a synthetic organic compound designed for advanced pharmacological research, particularly in oncology. Its molecular structure integrates a chlorophenoxy group and a fused thiopyrano[2,3-d]thiazole ring system, a scaffold recognized as a cyclic mimetic of pharmacologically active 4-thiazolidinone (4-TZD) precursors . This structural class has demonstrated significant potential as a privileged scaffold in rational drug design. The primary research value of this compound is investigated as a potential modulator of biological targets involved in cell proliferation and death. Compounds with the thiopyrano[2,3-d]thiazole core have been identified as possible ligands for the peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor implicated in metabolic and inflammatory diseases, as well as cancer cell regulation . Researchers are exploring its mechanism of action, which may involve the induction of apoptosis (programmed cell death) in malignant cells, potentially through pathways involving caspase-3 activation . Furthermore, related molecules have shown an ability to influence intracellular reactive oxygen species (ROS) production, contributing to their cytotoxic effects against various human cancer cell lines, including lung carcinoma (A549) and others . This product is strictly labeled For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

2-(4-chlorophenoxy)-N-(4H-thiochromeno[4,3-d][1,3]thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13ClN2O2S2/c19-11-5-7-12(8-6-11)23-9-16(22)20-18-21-17-13-3-1-2-4-14(13)24-10-15(17)25-18/h1-8H,9-10H2,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTCMOUIWZSITLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C3=CC=CC=C3S1)N=C(S2)NC(=O)COC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13ClN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenoxy)-N-(4H-thiochromeno[4,3-d]thiazol-2-yl)acetamide typically involves multiple steps:

    Formation of the Thiochromeno-thiazole Core: This step often starts with the cyclization of appropriate thioamide and haloketone precursors under basic conditions.

    Introduction of the Chlorophenoxy Group: The chlorophenoxy group is usually introduced via a nucleophilic substitution reaction, where a chlorophenol reacts with an appropriate electrophile.

    Acetamide Formation: The final step involves the acylation of the intermediate product with an acyl chloride or anhydride to form the acetamide linkage.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of catalysts can enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(4-chlorophenoxy)-N-(4H-thiochromeno[4,3-d]thiazol-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions.

    Reduction: Reduction reactions can target the thiazole ring or the acetamide group, leading to different products.

    Substitution: The chlorophenoxy group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced thiazole derivatives or amines.

    Substitution: Various substituted phenoxy derivatives.

Scientific Research Applications

2-(4-chlorophenoxy)-N-(4H-thiochromeno[4,3-d]thiazol-2-yl)acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating diseases due to its bioactive properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-chlorophenoxy)-N-(4H-thiochromeno[4,3-d]thiazol-2-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to inhibition or activation of biochemical pathways, depending on the context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Acetamide-Thiazole Framework

The acetamide-thiazole scaffold is a common pharmacophore in medicinal chemistry. Key structural analogs include:

Compound Name Substituents on Acetamide/Thiazole Molecular Weight (g/mol) Melting Point (°C) Key Biological Activity Reference
Target Compound 4-chlorophenoxy, thiochromeno[4,3-d]thiazole ~415.9 (estimated) Not reported Potential enzyme inhibition
2-(4-Chlorophenyl)piperazinyl-N-(4-(p-tolyl)thiazol-2-yl)acetamide (14) 4-chlorophenylpiperazine, p-tolylthiazole 426.96 282–283 MMP inhibition (anti-inflammatory)
N-(4-(2-Oxo-2H-chromen-3-yl)thiazol-2-yl)-2-(dichlorophenylamino)acetamide (13) Dichlorophenylamino, coumarin-linked thiazole 446.30 216–220 α-Glucosidase inhibition
N-[5-(4-Bromobenzyl)-1,3-thiazol-2-yl]-2-(4-chlorophenoxy)acetamide 4-bromobenzylthiazole, 4-chlorophenoxy ~463.8 (estimated) Not reported Antimicrobial

Key Observations :

  • Substituent Impact: The 4-chlorophenoxy group (as in the target compound and ) is associated with antimicrobial activity, while piperazine or coumarin-linked analogs () target enzymes like MMPs or α-glucosidase.
  • Fused vs. Simple Thiazoles: The thiochromeno[4,3-d]thiazole core in the target compound offers a rigid, planar structure compared to simpler thiazoles (e.g., p-tolylthiazole in ), which may enhance binding specificity to enzymes like MAO-B or AChE .
Physicochemical Properties

Comparative physicochemical data highlight trends in solubility and stability:

Compound Class Average Melting Point (°C) Yield Range (%) Polarity (Rf) Reference
Piperazine-linked thiazoles 269–298 72–86 0.45–0.62
Coumarin-thiazole hybrids 216–220 64 Not reported
Benzothiazole-isoquinoline derivatives 240–260 71–86 0.33–0.58

Key Observations :

  • Piperazine-linked thiazoles () exhibit higher melting points (269–298°C) compared to coumarin hybrids (216–220°C), likely due to stronger intermolecular interactions from the piperazine moiety.

Enzyme Inhibition :

  • MAO-B and BChE Inhibition: N-(Benzo[d]thiazol-2-yl)-2-(1-phenyl-3,4-dihydroisoquinolin-2-yl)acetamide derivatives (IC50 ~0.028 mM for MAO-A) demonstrate the importance of the acetamide-thiazole scaffold in targeting neurological enzymes . The target compound’s fused thiazole system may similarly modulate MAO or AChE activity.
  • α-Glucosidase Inhibition : Coumarin-thiazole hybrids () show IC50 values in the micromolar range, suggesting that electron-withdrawing groups (e.g., dichlorophenyl) enhance inhibitory potency.

Antimicrobial Activity :

  • Thiazole acetamides with 4-chlorophenoxy () or 3-chlorophenyl groups () exhibit MIC values of 6.25–12.5 µg/mL against bacterial strains like S. aureus and E. coli. The target compound’s 4-chlorophenoxy group may confer comparable activity.

Biological Activity

2-(4-chlorophenoxy)-N-(4H-thiochromeno[4,3-d]thiazol-2-yl)acetamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

  • IUPAC Name : this compound
  • Molecular Formula : C18H13ClN2O3S
  • Molecular Weight : 368.88 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors involved in critical biological pathways. The thiochromeno-thiazole moiety is believed to play a significant role in these interactions, potentially leading to inhibition or activation of target proteins.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

  • Anticancer Activity
    • Mechanism : The compound has shown promising results in inhibiting the proliferation of cancer cells through mechanisms such as cell cycle arrest and apoptosis induction.
    • Case Study : In vitro studies have demonstrated that this compound significantly reduces the viability of various cancer cell lines, including breast cancer (MCF-7) and lung cancer cells. Cell viability assays revealed a dose-dependent response with IC50 values indicating effective cytotoxicity at concentrations as low as 250 μg/mL.
Cell LineIC50 (μg/mL)Effect Observed
MCF-7250Reduced viability
A549300Induction of apoptosis
  • Anti-inflammatory Effects
    • The compound exhibits anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators, which could be beneficial in treating inflammatory diseases.
  • Antimicrobial Activity
    • Preliminary studies suggest that this compound may possess antimicrobial properties against certain bacterial strains, making it a candidate for further exploration in infectious disease treatment.

Research Findings

Recent studies have focused on the synthesis and biological evaluation of this compound. For instance, a study published in PubChem highlighted its structural uniqueness and potential applications in drug development for various diseases . Additionally, research has indicated that the compound can effectively block specific signaling pathways associated with tumor growth .

Q & A

Basic: What are the common synthetic routes for 2-(4-chlorophenoxy)-N-(4H-thiochromeno[4,3-d]thiazol-2-yl)acetamide, and how are intermediates characterized?

Answer:
The synthesis typically involves coupling 2-amino-4H-thiochromeno[4,3-d]thiazole derivatives with chloroacetyl chloride or activated acetamide precursors. Key steps include:

  • Reaction conditions : Use of triethylamine as a catalyst in dioxane or ethanol, with dropwise addition of chloroacetyl chloride at 20–25°C to minimize side reactions .
  • Intermediate characterization : TLC monitors reaction progress, while intermediates like 2-chloro-N-(thiazol-2-yl)acetamide are purified via recrystallization (e.g., ethanol-DMF mixtures) .
  • Final product validation : Spectroscopic methods (HRMS, ¹H/¹³C NMR) confirm structural integrity .

Basic: What spectroscopic techniques are employed to confirm the compound’s structure?

Answer:

  • High-Resolution Mass Spectrometry (HRMS) : Determines exact molecular mass and verifies purity .
  • NMR spectroscopy : ¹H NMR identifies proton environments (e.g., acetamide NH at δ 10–12 ppm, aromatic protons), while ¹³C NMR confirms carbonyl (C=O) and thiazole carbons .
  • IR spectroscopy : Detects functional groups (e.g., C=O stretch ~1650–1700 cm⁻¹, N-H bend ~3300 cm⁻¹) .

Advanced: How do researchers optimize reaction conditions to improve yield and purity?

Answer:
Optimization strategies include:

  • Solvent selection : Polar aprotic solvents (e.g., dioxane) enhance nucleophilic substitution efficiency .
  • Catalyst use : Triethylamine neutralizes HCl byproducts, preventing side reactions .
  • Stoichiometric control : Maintaining a 1:1 molar ratio of 2-aminothiazole to chloroacetyl chloride minimizes dimerization .
  • Temperature modulation : Lower temperatures (20–25°C) reduce decomposition of heat-sensitive intermediates .

Advanced: What strategies resolve contradictory biological activity data across studies?

Answer:

  • Structural analogs comparison : Variations in substituents (e.g., 4-chlorophenoxy vs. trifluoromethylphenyl) alter bioavailability and target binding .
  • Purity assessment : Impurities (e.g., unreacted intermediates) may skew bioactivity results; HPLC or LC-MS ensures ≥95% purity .
  • Assay standardization : Discrepancies in in vitro models (e.g., microbial strain selection, cytotoxicity endpoints) require harmonized protocols .

Advanced: How is computational chemistry applied in structure-activity relationship (SAR) studies?

Answer:

  • Molecular docking : Predicts binding affinity to targets like acetylcholinesterase or kinase domains using tools like AutoDock .
  • Retrosynthetic analysis : AI-driven platforms (e.g., BenchChem’s synthesis planner) propose feasible routes for novel analogs .
  • QSAR modeling : Correlates electronic parameters (e.g., logP, HOMO-LUMO gaps) with antimicrobial potency .

Advanced: What challenges exist in elucidating the compound’s mechanism of action?

Answer:

  • Target identification : Requires kinase profiling or pull-down assays to distinguish primary targets from off-site effects .
  • Metabolic stability : Hepatic microsome assays assess CYP450-mediated degradation, which impacts in vivo efficacy .
  • Cellular uptake : Fluorescence tagging (e.g., BODIPY derivatives) tracks intracellular localization .

Basic: What in vitro models assess antimicrobial activity?

Answer:

  • Broth microdilution : Determines MIC (Minimum Inhibitory Concentration) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
  • Agar diffusion : Zones of inhibition correlate with potency; negative controls (DMSO) rule out solvent artifacts .

Advanced: How do crystallographic studies inform structural modifications?

Answer:

  • X-ray diffraction : Reveals intramolecular interactions (e.g., C–H···O hydrogen bonds) that stabilize the bioactive conformation .
  • Packing analysis : Intermolecular N–H···O bonds in crystal lattices guide solubility enhancements via co-crystallization .

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